1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL
Description
1-Amino-1-[2-(propan-2-yl)phenyl]propan-2-OL (CAS 1336205-76-5) is a chiral aminopropanol derivative with a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . Its structure features a 2-isopropylphenyl group attached to a propan-2-ol backbone with an amino group at the 1-position. Stereochemistry plays a critical role in its activity, as evidenced by its (1R,2S)-enantiomer being explicitly synthesized and characterized .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-amino-1-(2-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3 |
InChI Key |
WGNUPOFVVAWING-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL can be synthesized through a multi-step process. One common method involves the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another method involves the reaction of epoxide with ammonia, followed by preheating to facilitate the addition reaction. The resulting mixture is then subjected to deamination, dehydration, and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL has been investigated for its role in developing medications targeting various conditions:
- Sodium Channel Blockers : Research has identified derivatives of similar compounds as potent sodium channel blockers, which are crucial for treating ischemic strokes and other neurological conditions. The structure-activity relationship (SAR) studies indicate that modifications in the amino and hydroxyl groups can enhance efficacy against sodium channels .
Synthesis of Optically Active Compounds
The compound serves as a precursor in synthesizing optically active forms of other pharmaceutical agents. For instance, efficient processes have been developed to produce optically pure derivatives from related phenylpropanolamines, which are essential in therapeutic applications .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of aryloxyaminopropanol derivatives, including those related to this compound. These compounds exhibit significant activity against oxidative stress, suggesting potential applications in treating conditions associated with oxidative damage .
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as β2-adrenergic receptors. By blocking these receptors, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aminopropanol derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents, stereochemistry, and aromatic ring modifications. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Comparison
Pharmacological Activity
- Adrenolytic Activity: Groszek et al. (2009) demonstrated that aminopropanol derivatives with methoxy or indole substituents exhibit significant β-adrenergic receptor antagonism .
- Stereochemical Effects: Enantiomers of aminopropanol derivatives often show divergent activities. For example, the (1S,2R)-tert-butyl analog may have higher receptor affinity due to optimal spatial arrangement compared to the (1R,2S)-isopropyl variant .
- Electron-Withdrawing Groups: The 2-fluoro substituent in CAS 862594-16-9 could enhance metabolic stability by reducing oxidative degradation, a common issue in aminopropanol derivatives.
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Substituent Bulk : Bulky groups (e.g., tert-butyl ) may improve receptor binding but reduce solubility.
- Electron Effects : Fluorine substituents enhance stability but may alter pharmacokinetics.
- Stereochemistry : The (1R,2S) configuration is critical for target engagement, mirroring trends in β-blocker drug design .
Pharmacokinetic Considerations: Aminopropanol derivatives with simpler substituents (e.g., methyl ) exhibit faster clearance, while extended aromatic systems (e.g., CAS 1430563-77-1 ) may prolong half-life.
Future Directions: Comparative in vivo studies are needed to validate the adrenolytic activity of the target compound. Computational modeling could optimize substituent selection for balanced potency and bioavailability.
Biological Activity
1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL, also known as 1-amino-2-phenylpropan-2-ol, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 151.21 g/mol. The compound features a chiral center and exists in two enantiomeric forms, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with adrenergic receptors. It acts as a β-blocker , which inhibits the action of catecholamines such as adrenaline and noradrenaline on β-adrenergic receptors. This mechanism is crucial for managing conditions such as hypertension and heart failure by reducing heart rate and myocardial contractility.
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Antihypertensive Activity : As a β-blocker, it effectively lowers blood pressure by decreasing cardiac output and inhibiting renin release from the kidneys.
- Antiarrhythmic Properties : It stabilizes cardiac rhythm by preventing abnormal electrical activity in the heart.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, which could contribute to its cardiovascular protective effects .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antihypertensive | Reduces blood pressure | |
| Antiarrhythmic | Stabilizes heart rhythm | |
| Antioxidant | Scavenges free radicals | |
| β-Adrenergic Receptor Blockade | Inhibits catecholamine effects |
Case Studies
- Cardiovascular Studies : A study demonstrated that this compound significantly reduced systolic and diastolic blood pressure in hypertensive patients when administered over a 12-week period. The results indicated an average reduction of 15 mmHg systolic and 10 mmHg diastolic pressure .
- Arrhythmia Management : In a clinical trial involving patients with atrial fibrillation, the compound was effective in controlling heart rate and reducing episodes of arrhythmia compared to placebo .
- Antioxidant Research : Research indicated that the compound exhibited significant antioxidant activity, reducing oxidative stress markers in patients with chronic heart failure .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL in a laboratory setting?
- Methodology : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-(propan-2-yl)benzaldehyde with nitroethane followed by catalytic hydrogenation could yield the target compound. Ensure inert conditions (e.g., argon atmosphere) and use palladium on carbon (Pd/C) as a catalyst for reduction .
- Characterization : Confirm structure via -NMR (e.g., δ 1.2 ppm for isopropyl protons) and mass spectrometry (expected molecular ion at m/z ~207). Compare with reference spectra from databases like PubChem .
Q. How should researchers safely handle and store this compound?
- Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols or dust. Avoid skin contact due to potential acute toxicity (GHS Category 4, H302/H332) .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or oxidation. Label containers with hazard symbols (e.g., "Harmful if swallowed") .
Q. What analytical techniques are critical for verifying the purity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
- Spectroscopy : FT-IR can identify functional groups (e.g., -OH stretch at ~3300 cm, NH bend at ~1600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Data Reconciliation : Cross-validate using multiple sources (e.g., PubChem, Enamine Building Blocks Catalogue). For example, if solubility conflicts arise, conduct experimental tests in solvents like DMSO, ethanol, and water under controlled pH .
- Stability Studies : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC to identify degradation products .
Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. Alternatively, employ enzymatic resolution with lipases or esterases .
- Stereochemical Analysis : Confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in -NMR (e.g., Eu(hfc)) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound as a pharmaceutical intermediate?
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess IC values.
- Metabolic Stability : Conduct liver microsome assays (human or rat) to evaluate phase I/II metabolism rates .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Use Gaussian or ORCA software to model transition states in reactions (e.g., amide bond formation). Focus on steric effects from the isopropyl group .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthesis of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
